molecular formula C9H18O B8653869 2,2,5,5-Tetramethyl-1-cyclopentanol

2,2,5,5-Tetramethyl-1-cyclopentanol

Cat. No. B8653869
M. Wt: 142.24 g/mol
InChI Key: FMQQHUIBLYKXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5-Tetramethyl-1-cyclopentanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,5,5-Tetramethyl-1-cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethyl-1-cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,5,5-Tetramethyl-1-cyclopentanol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3

InChI Key

FMQQHUIBLYKXFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1O)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of 10 g (0.071 mol) 2,2,5,5-tetramethylcyclopentanone in 75 ml of dry tetrahydrofuran at 0° C. under argon is added 2.69 g (0.071 mol) of lithium aluminum hydride. When the reduction was complete, ethyl acetate was introduced dropwise to destroy unreacted lithium aluminum hydride. 25 mls of water is then added, followed by 300 mls of diethyl ether. The organic phase is washed with 100 mls of water, and dried over MgSO4. Filtration followed by evaporation afforded 8.23 g of 2,2,5,5-tetramethylcyclopentanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

54.9 g of 2,2,5,5-tetramethylcyclopentanone was dissolved in a solvent mixture of 95 ml of methanol and 95 ml of water, and 24.0 g of sodium borohydride was added thereto. The mixture was stirred at 70° C. for 15 hours. The reaction solution was concentrated under reduced pressure, and 100 ml of water was added thereto. The mixture was twice extracted with 100 ml of chloroform, and the organic layers were combined and washed with 100 ml of an aqueous saturated sodium chloride solution. Then, the solution was concentrated under reduced pressure. The liquid residue was distilled under reduced pressure, whereby 43.25 g of 2,2,5,5-tetramethylcyclopentanol was obtained as a colorless oily substance (b.p. 40° C./3 mmHg).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

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